Cas no 2094459-62-6 (N-(6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-yl)but-2-ynamide)

N-(6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-yl)but-2-ynamide 化学的及び物理的性質
名前と識別子
-
- N-(6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-yl)but-2-ynamide
- N-(6-bromo-3-methyl-3,4-dihydro-2H-thiochromen-4-yl)but-2-ynamide
- Z2013502033
- EN300-26604247
- AKOS033732610
- 2094459-62-6
-
- インチ: 1S/C14H14BrNOS/c1-3-4-13(17)16-14-9(2)8-18-12-6-5-10(15)7-11(12)14/h5-7,9,14H,8H2,1-2H3,(H,16,17)
- InChIKey: QPWFHXWQMOIIOZ-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C(C(C)CS2)NC(C#CC)=O
計算された属性
- 精确分子量: 322.99795g/mol
- 同位素质量: 322.99795g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 18
- 回転可能化学結合数: 1
- 複雑さ: 386
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.8
- トポロジー分子極性表面積: 54.4Ų
N-(6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-yl)but-2-ynamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26604247-0.05g |
N-(6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-yl)but-2-ynamide |
2094459-62-6 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-(6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-yl)but-2-ynamide 関連文献
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
N-(6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-yl)but-2-ynamideに関する追加情報
N-(6-Bromo-3-Methyl-3,4-Dihydro-2H-1-Benzothiopyran-4-yl)But-2-Ynamide: A Comprehensive Overview
N-(6-Bromo-3-Methyl-3,4-Dihydro-2H-1-Benzothiopyran-4-yl)But-2-Ynamide (CAS No. 2094459-62-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzothiopyrans, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and neuroprotective properties. The unique structural features of N-(6-Bromo-3-Methyl-3,4-Dihydro-2H-1-Benzothiopyran-4-yl)But-2-Ynamide make it a promising candidate for further investigation in various therapeutic applications.
The molecular structure of N-(6-Bromo-3-Methyl-3,4-Dihydro-2H-1-Benzothiopyran-4-yl)But-2-Ynamide is characterized by a benzothiopyran core with a bromo substituent at the 6-position and a methyl group at the 3-position. The presence of the butynamide moiety at the 4-position adds to the compound's complexity and potential biological activity. The bromo substituent is particularly noteworthy as it can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability.
Recent studies have explored the biological activities of N-(6-Bromo-3-Methyl-3,4-Dihydro-2H-1-Benzothiopyran-4-yl)But-2-Ynamide in various cellular and animal models. One notable study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism of action appears to involve the modulation of nuclear factor-kappa B (NF-kB) signaling pathways, which are central to inflammatory responses.
In addition to its anti-inflammatory properties, N-(6-Bromo-3-Methyl-3,4-Dihydro-2H-1-Benzothiopyran-4-yl)But-2-Ynamide has shown promising antitumor activity in preclinical studies. Research conducted at the National Cancer Institute revealed that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The antitumor effects are attributed to the compound's ability to disrupt cell cycle progression and inhibit angiogenesis, which are critical processes for tumor growth and metastasis.
The neuroprotective potential of N-(6-Bromo-3-Methyl-3,4-Dihydro-2H-1-Benzothiopyran-4-Yl)Butanamide has also been investigated. A study published in the Journal of Neurochemistry found that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase. These findings suggest that N-(6-Bromo-3-Methyl-3,4-Dihydro-2H-1-Benzothiopyran-4-Yl)Butanamide may have therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The pharmacokinetic properties of N-(6-Bromo-3-Methyl-3,4-Dihydro-2H-Benzothiopyran)-4(5H)-amine Butanamide have been evaluated in several preclinical studies. Results indicate that this compound has good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as an oral therapeutic agent. Additionally, preliminary toxicology studies have shown that N-(6-Bromo-Methyl-Benzothiopyran)-Amine Butanamide exhibits low toxicity at therapeutic doses, which is a crucial factor for its clinical translation.
In conclusion, N-(6-Bromo-Methyl-Benzothiopyran)-Amine Butanamide (CAS No. 2094459-62-6) is a multifaceted compound with significant potential in various therapeutic areas. Its unique structural features and diverse biological activities make it an attractive candidate for further research and development. Ongoing studies are expected to provide deeper insights into its mechanisms of action and potential clinical applications.
2094459-62-6 (N-(6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-yl)but-2-ynamide) Related Products
- 49563-87-3(1,4-Diazabicyclo2.2.2octane Dihydrochloride)
- 1030440-13-1(5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide)
- 629657-98-3(Pyrazinamine, 6-chloro-N-(3-pyridinylmethyl)-)
- 66754-13-0(D-Trimannuronic acid)
- 2156945-46-7(3-amino-3-1-(methylsulfanyl)cyclopropylpropanamide)
- 2763928-92-1(4-(3-Acetamidooxetan-3-yl)benzoic acid)
- 21160-87-2(L-Glutamic acid-)
- 866848-25-1(3-(4-tert-butylbenzenesulfonyl)-N-(3,4-dimethylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)
- 2171677-71-5(3-(2-chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 1597307-80-6((1-ethoxy-2-ethylcyclopentyl)methanamine)




